Home > Products > Screening Compounds P112615 > neuropeptide Y (13-36)
neuropeptide Y (13-36) -

neuropeptide Y (13-36)

Catalog Number: EVT-10920995
CAS Number:
Molecular Formula: C134H206N40O37S
Molecular Weight: 3001.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neuropeptide Y was first isolated from porcine brain tissue in 1982 by Tatemoto and colleagues. It belongs to a family of peptides that includes peptide YY and pancreatic polypeptide, all sharing structural similarities. Neuropeptide Y (13-36) is classified as a neuropeptide and specifically acts as an antagonist at neuropeptide Y receptor subtypes, particularly the Y1 receptor. This truncation alters its activity compared to the full-length neuropeptide Y.

Synthesis Analysis

Methods

The synthesis of neuropeptide Y (13-36) typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. This technique facilitates the production of peptides with high purity and yield.

Technical Details

During SPPS, protected amino acids are sequentially coupled to the resin-bound peptide chain. The protection groups are removed at specific stages to allow for further reactions without undesired side reactions. The synthesis of neuropeptide Y (13-36) involves careful selection of protective groups and reaction conditions to ensure proper folding and functionality of the peptide.

Molecular Structure Analysis

Structure

Neuropeptide Y (13-36) consists of 24 amino acids, starting from the 13th residue of the full-length neuropeptide Y sequence. Its structure includes critical regions that interact with neuropeptide Y receptors, influencing its antagonistic properties.

Data

The molecular formula for neuropeptide Y (13-36) is C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 314.4 g/mol. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have provided insights into its conformation, revealing that it adopts an α-helical structure under physiological conditions.

Chemical Reactions Analysis

Reactions

Neuropeptide Y (13-36) undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation. Its stability can be affected by environmental factors such as pH and temperature.

Technical Details

In biological systems, neuropeptide Y (13-36) interacts with specific receptors leading to downstream signaling cascades that modulate neurotransmitter release. The antagonistic action at neuropeptide Y receptors can inhibit vasoconstriction effects mediated by full-length neuropeptide Y.

Mechanism of Action

Process

Neuropeptide Y (13-36) functions primarily as an antagonist by binding to neuropeptide Y receptors without activating them. This binding prevents the full-length neuropeptide from exerting its physiological effects, such as vasoconstriction and appetite stimulation.

Data

Studies have shown that when administered centrally in animal models, neuropeptide Y (13-36) can produce vasopressor effects while antagonizing the vasodepressor actions of full-length neuropeptide Y. This dual action highlights its potential therapeutic applications in conditions characterized by dysregulated neuropeptide signaling.

Physical and Chemical Properties Analysis

Physical Properties

Neuropeptide Y (13-36) appears as a white to off-white powder. It is soluble in water and exhibits stability under refrigerated conditions but may degrade under extreme temperatures or prolonged exposure to light.

Chemical Properties

The compound is sensitive to hydrolysis in aqueous solutions but remains stable when lyophilized or stored in dry conditions. Its pKa values indicate acidic properties typical for peptides containing carboxylic acid groups.

Applications

Scientific Uses

Neuropeptide Y (13-36) has been utilized in various research contexts, particularly in studies investigating appetite regulation, stress responses, and cardiovascular functions. Its antagonistic properties make it a valuable tool for dissecting the roles of neuropeptide Y signaling pathways in both physiological and pathological states.

Research involving this peptide has implications for understanding obesity, anxiety disorders, and hypertension, providing insights into potential therapeutic targets for drug development aimed at modulating neuropeptide signaling pathways.

Historical Context and Discovery of Neuropeptide Y Fragments

The discovery of neuropeptide Y fragments represents a significant advancement in understanding peptidergic signaling complexity. Neuropeptide Y itself was first isolated from porcine brain tissue in 1982 by Tatemoto and Mutt using a novel chemical detection method focused on C-terminal amidation [1] [3]. This 36-amino acid peptide immediately garnered scientific interest due to its abundance within the mammalian nervous system and its diverse physiological roles in regulating energy homeostasis, cardiovascular function, and stress responses. Within several years of neuropeptide Y's characterization, researchers observed that biological activity persisted even after proteolytic cleavage of the N-terminal segment, suggesting the existence of functional fragments [1].

The specific fragment neuropeptide Y (13-36) emerged as a focal point of research in the late 1980s and early 1990s. Investigators demonstrated that enzymatic processing, particularly by dipeptidyl peptidase IV (DPP-IV) and aminopeptidase P, generated this C-terminal fragment naturally in vivo [8] [9]. Wahlestedt and colleagues played a pivotal role in elucidating the differential activity profiles of neuropeptide Y versus its truncated forms. Their seminal work revealed that while the full-length neuropeptide Y potently activated both Y1 and Y2 receptor subtypes, neuropeptide Y (13-36) exhibited a dramatically shifted pharmacological profile, acting as a selective Y2 receptor agonist with markedly reduced activity at Y1 receptors [1] [5]. This discovery provided the first compelling evidence for functional specialization among neuropeptide Y fragments and established a critical foundation for understanding receptor subtype specificity.

Table 1: Key Historical Milestones in Neuropeptide Y (13-36) Research

Year RangeMilestone AchievementKey Contributors/Findings
1982Isolation and sequencing of full-length neuropeptide YTatemoto and Mutt
Mid-1980sIdentification of biologically active C-terminal fragmentsMultiple research groups
Late 1980s - Early 1990sCharacterization of neuropeptide Y (13-36) as a selective Y2 receptor agonistWahlestedt et al.
1990sIdentification of endogenous enzymatic pathways (DPP-IV, aminopeptidase P) generating neuropeptide Y (13-36)Mentlein et al.; others
2000s-PresentStructural biology studies elucidating fragment-receptor interactionsMultiple groups using techniques like cryo-EM

The biochemical pathway leading to neuropeptide Y (13-36) formation involves sequential enzymatic actions. Dipeptidyl peptidase IV (DPP-IV) initially cleaves after the second amino acid residue (Tyr1-Pro2 bond), producing neuropeptide Y (3-36). Subsequently, aminopeptidase P (AmP) can remove the N-terminal tyrosine residue from neuropeptide Y (3-36), yielding neuropeptide Y (4-36). While neuropeptide Y (13-36) can be generated through these pathways, its direct formation likely involves other endopeptidases or exopeptidases acting on longer C-terminal segments [8] [9]. These enzymatic processes represent important regulatory mechanisms controlling the bioactivity of the neuropeptide Y system.

Table 2: Enzymatic Pathways Generating Neuropeptide Y Fragments

EnzymeCleavage SitePrimary Fragment ProducedSecondary Processing
Dipeptidyl Peptidase IV (DPP-IV)Tyr1↓Pro2Neuropeptide Y (3-36)Further processing by aminopeptidases or carboxypeptidases
Aminopeptidase P (AmP)Tyr3↓Ser4 (on neuropeptide Y (3-36))Neuropeptide Y (4-36)Potential further N-terminal truncation
Putative EndopeptidasesWithin residues 1-12Potential direct formation of neuropeptide Y (13-36)Limited characterization

Properties

Product Name

neuropeptide Y (13-36)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid

Molecular Formula

C134H206N40O37S

Molecular Weight

3001.4 g/mol

InChI

InChI=1S/C134H206N40O37S/c1-14-67(7)104(127(207)169-96(60-101(136)182)122(202)163-91(54-66(5)6)124(204)173-105(68(8)15-2)128(208)174-106(72(12)176)129(209)161-86(25-20-51-150-134(143)144)112(192)159-87(42-44-100(135)181)116(196)157-85(24-19-50-149-133(141)142)115(195)170-98(130(210)211)58-76-32-40-81(180)41-33-76)172-125(205)94(57-75-30-38-80(179)39-31-75)166-121(201)95(59-77-62-145-64-151-77)167-114(194)84(23-18-49-148-132(139)140)158-118(198)90(53-65(3)4)162-109(189)71(11)154-126(206)99(63-175)171-120(200)93(56-74-28-36-79(178)37-29-74)165-119(199)92(55-73-26-34-78(177)35-27-73)164-113(193)83(22-17-48-147-131(137)138)155-107(187)70(10)153-111(191)89(46-52-212-13)160-123(203)97(61-103(185)186)168-117(197)88(43-45-102(183)184)156-108(188)69(9)152-110(190)82-21-16-47-146-82/h26-41,62,64-72,82-99,104-106,146,175-180H,14-25,42-61,63H2,1-13H3,(H2,135,181)(H2,136,182)(H,145,151)(H,152,190)(H,153,191)(H,154,206)(H,155,187)(H,156,188)(H,157,196)(H,158,198)(H,159,192)(H,160,203)(H,161,209)(H,162,189)(H,163,202)(H,164,193)(H,165,199)(H,166,201)(H,167,194)(H,168,197)(H,169,207)(H,170,195)(H,171,200)(H,172,205)(H,173,204)(H,174,208)(H,183,184)(H,185,186)(H,210,211)(H4,137,138,147)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)/t67-,68-,69-,70-,71-,72+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-,105-,106-/m0/s1

InChI Key

WNYKZOWMSHGMPJ-YGPTWXQHSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.